molecular formula C15H24ClN B14467226 1-(1-(p-Tolyl)propyl)piperidine hydrochloride CAS No. 73771-86-5

1-(1-(p-Tolyl)propyl)piperidine hydrochloride

Cat. No.: B14467226
CAS No.: 73771-86-5
M. Wt: 253.81 g/mol
InChI Key: XLLOZLZUAHUSIH-UHFFFAOYSA-N
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Description

1-(1-(p-Tolyl)propyl)piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClN. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(p-Tolyl)propyl)piperidine hydrochloride typically involves the alkylation of piperidine with 1-(p-Tolyl)propyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(p-Tolyl)propyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-(p-Tolyl)propyl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(p-Tolyl)propyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(1-(p-Tolyl)propyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tolyl group enhances its lipophilicity and potential biological activity compared to other piperidine derivatives .

Properties

CAS No.

73771-86-5

Molecular Formula

C15H24ClN

Molecular Weight

253.81 g/mol

IUPAC Name

1-[1-(4-methylphenyl)propyl]piperidine;hydrochloride

InChI

InChI=1S/C15H23N.ClH/c1-3-15(16-11-5-4-6-12-16)14-9-7-13(2)8-10-14;/h7-10,15H,3-6,11-12H2,1-2H3;1H

InChI Key

XLLOZLZUAHUSIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)N2CCCCC2.Cl

Origin of Product

United States

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